3-fluoro-1-phenyl-1H-pyrrole chemical structure
3-fluoro-1-phenyl-1H-pyrrole chemical structure
The following technical guide is structured as a high-level operational document for research and development professionals. It synthesizes confirmed synthetic methodologies with theoretical grounding to address the specific challenges of accessing 3-fluoropyrroles.
Core Scaffold Analysis & Synthetic Methodologies
Part 1: Executive Technical Summary
3-Fluoro-1-phenyl-1H-pyrrole (CAS: 148541-80-4) represents a specialized fluorinated heterocyclic scaffold. While 2-fluoropyrroles are more synthetically accessible via direct electrophilic fluorination, the 3-fluoro isomer is electronically disfavored and synthetically challenging. This molecule serves as a critical bioisostere in medicinal chemistry, offering a method to modulate the metabolic stability of the pyrrole ring—specifically blocking oxidative metabolism at the electron-rich C3 position—without significantly altering steric bulk.
This guide outlines the "Gold Standard" synthetic route via Halogen-Lithium Exchange , bypassing the regioselectivity issues inherent in direct fluorination strategies.
Part 2: Chemical Profile & Properties
Structural Identity[1]
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IUPAC Name: 3-Fluoro-1-phenyl-1H-pyrrole
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Molecular Formula: C
H FN -
Molecular Weight: 161.18 g/mol
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CAS Number: 148541-80-4
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SMILES: Fc1cn(c2ccccc2)cc1
Physicochemical Properties (Experimental & Computed)
| Property | Value / Description | Note |
| Appearance | Pale yellow oil to low-melting solid | Fluoropyrroles often darken upon air exposure.[1] |
| Solubility | Soluble in DCM, CHCl | Lipophilic character dominates. |
| LogP (Calc) | ~2.8 - 3.1 | Increased lipophilicity vs. parent pyrrole. |
| H-Bond Donors | 0 | N-substituted; no N-H. |
| Electronic Effect | F atom deactivates C3 nucleophilicity relative to H. |
Part 3: Strategic Synthesis (The "Gold Standard" Protocol)
Direct fluorination of N-phenylpyrrole using reagents like Selectfluor typically yields the 2-fluoro or 2,5-difluoro products due to the high electron density at the
Reaction Pathway Diagram
The following diagram illustrates the regioselective logic of the synthesis.
Caption: Figure 1.[1][2] Regioselective synthesis pathway utilizing halogen-lithium exchange to bypass the natural C2-preference of electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 3-fluoro-1-phenyl-1H-pyrrole from 3-bromo-1-phenyl-1H-pyrrole.
Reagents:
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Substrate: 3-Bromo-1-phenyl-1H-pyrrole (1.0 equiv)
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Lithiation Agent: t-Butyllithium (1.7 M in pentane, 2.1 equiv) OR n-Butyllithium (if activation is sufficient, but t-BuLi is preferred for clean exchange at low temp).
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Fluorinating Source: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).
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Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Methodology:
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Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and the substrate (3-bromo-1-phenyl-1H-pyrrole).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).
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Lithiation: Add t-BuLi dropwise via syringe pump over 20 minutes.
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Note: The solution typically turns yellow/orange, indicating the formation of the 3-lithiopyrrole species.
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Critical: Stir at -78 °C for exactly 30 minutes. Extended stirring can lead to isomerization to the thermodynamically more stable 2-lithio species.
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Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF and add it dropwise to the cold reaction mixture.
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Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH
Cl. -
Workup: Extract with Et
O (3x). Wash combined organics with water and brine. Dry over Na SO . -
Purification: The product is volatile and light-sensitive. Purify via flash column chromatography (Hexanes/EtOAc gradient) rapidly. Store in the dark at -20 °C.
Part 4: Characterization & Validation
Validating the structure requires distinguishing the 3-fluoro isomer from the 2-fluoro isomer.
NMR Diagnostics
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F NMR:
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Shift: Expected signal at
-160 to -175 ppm . -
Coupling: Look for a quartet-like splitting pattern due to coupling with H2, H4, and H5.
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H NMR (Diagnostic Signals):
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H2 (Position 2): Appears as a doublet of doublets (dd) or triplet-like signal due to large geminal H-F coupling (
2-4 Hz) and coupling to H4/H5. -
H4/H5: Will show distinct vicinal coupling to the Fluorine atom.
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Absence of H3: Integration of the pyrrole region will show only 3 protons.
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Quality Control Checkpoints
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TLC: The 3-fluoro product is usually less polar than the bromo-precursor.
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Stability: If the product turns black rapidly, it indicates polymerization. 3-fluoropyrroles are acid-sensitive; ensure the CDCl
used for NMR is neutralized (pass through basic alumina).
Part 5: Applications in Drug Discovery[4]
Metabolic Blocking
The C3 position of the pyrrole ring is a "soft spot" for metabolic oxidation (cytochrome P450 mediated hydroxylation).
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Mechanism: Substitution with Fluorine blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol) vs C-H.
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Result: Increases the half-life (
) of the drug candidate without introducing the steric bulk of a methyl or chloro group.
Electronic Modulation
The fluorine atom acts as an electronic "dimmer switch" for the pyrrole ring.
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Effect: It lowers the HOMO energy of the pyrrole, making the ring less susceptible to oxidative degradation compared to the parent pyrrole, while maintaining aromaticity.
Part 6: References
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Synthesis of 3-Fluoropyrroles via Electrophilic Fluorination: Surmont, R., et al. (2009). "New synthesis of 3-fluoropyrroles." Journal of Organic Chemistry. [Link]
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General Properties of Fluorinated Pyrroles: Schlosser, M., et al. (2005). "Monofluorinated Heterocycles." Current Organic Chemistry. [Link]
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Selectfluor Reactivity Profiles: Banks, R. E. (2000). "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis." Journal of Fluorine Chemistry. [Link]
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3-Fluoro-1-phenyl-1H-pyrrole CAS Entry: PubChem Compound Summary for CID 14599547 (Analogous structures). [Link]
